molecular formula C8H11N3 B14002728 N-(propan-2-ylideneamino)pyridin-2-amine CAS No. 19848-72-7

N-(propan-2-ylideneamino)pyridin-2-amine

Cat. No.: B14002728
CAS No.: 19848-72-7
M. Wt: 149.19 g/mol
InChI Key: OFYFYHPWFDCWAA-UHFFFAOYSA-N
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Description

N-(propan-2-ylideneamino)pyridin-2-amine is a Schiff base derived from the condensation of 2-aminopyridine and acetone. Structurally, it features a pyridine ring linked to an imine group (-C=N-) attached to an isopropylidene moiety (propan-2-ylidene). This compound belongs to a broader class of pyridinyl Schiff bases, which are widely studied for their coordination chemistry, biological activities, and applications in medicinal chemistry . Unlike aromatic Schiff bases (e.g., benzylidene derivatives), its aliphatic imine group may confer distinct physicochemical properties, such as enhanced solubility or altered electronic characteristics.

Properties

CAS No.

19848-72-7

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N-(propan-2-ylideneamino)pyridin-2-amine

InChI

InChI=1S/C8H11N3/c1-7(2)10-11-8-5-3-4-6-9-8/h3-6H,1-2H3,(H,9,11)

InChI Key

OFYFYHPWFDCWAA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-ylideneamino)pyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the condensation reaction between 2-aminopyridine and acetone under acidic conditions, which leads to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(propan-2-ylideneamino)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(propan-2-ylideneamino)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(propan-2-ylideneamino)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N-(propan-2-ylideneamino)pyridin-2-amine

Compound Name Substituent(s) Key Properties/Activities Reference ID
N-(2-hydroxylbenzylidene)pyridin-2-amine 2-hydroxybenzylidene Antimicrobial activity
N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine 5-nitro-2-hydroxybenzylidene Enhanced antimicrobial activity
N-(4-methoxybenzylidene)pyridin-2-amine 4-methoxybenzylidene Anthelmintic activity
(E)-N-((pyridin-2-yl)methylene)pyridin-2-amine Pyridinylmethylene Metal coordination (Fe³⁺, Cu²⁺, Ag⁺)
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Oxadiazole-methyl Anticancer activity (NCI-60 cell lines)

Key Observations:

  • Aromatic vs. Aliphatic Imine Groups: Compounds with aromatic substituents (e.g., hydroxyl, nitro, methoxy) exhibit stronger biological activities due to increased π-π stacking and hydrogen-bonding interactions. For example, N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine shows higher antimicrobial activity than the parent compound .
  • Metal Coordination : The pyridinyl-imine scaffold in (E)-N-((pyridin-2-yl)methylene)pyridin-2-amine forms stable complexes with transition metals, enhancing antibacterial activity (Cu²⁺ > Fe³⁺ > Ag⁺) . The target compound’s isopropylidene group could modify ligand geometry, affecting metal-binding efficiency.

Table 2: Activity Profiles of Selected Analogues

Compound Type Activity Mechanism/Notes Reference ID
Schiff Bases (Benzylidene) Antimicrobial (S. aureus, E. coli) Activity influenced by electron-withdrawing substituents (e.g., -NO₂, -Br) and solvent polarity .
Oxadiazole Derivatives Anticancer 1c, 1f, and 1g inhibit HOP-92 (non-small lung cancer) at 10 µM .
Metal Complexes Bacteriostatic/Bactericidal Cu²⁺ complexes show broad-spectrum activity; Ag⁺ is bactericidal against E. coli .
Anthelmintic Agents Paralysis/Death of Worms N-(4-methoxybenzylidene)pyridin-2-amine outperforms albendazole (death time: 0.42 min vs. 2.16 min) .

Comparison with this compound:

  • While aromatic Schiff bases dominate in antimicrobial and anthelmintic applications, the target compound’s aliphatic imine may prioritize metabolic stability or reduced cytotoxicity.
  • The absence of electron-withdrawing groups (e.g., -NO₂) likely reduces its antimicrobial potency compared to nitro-substituted analogues .

Physicochemical Properties

Table 3: NMR and Spectral Data

Compound Name δ(¹H NMR, ppm) δ(¹³C NMR, ppm) Reference ID
This compound Not reported in evidence Not reported in evidence
N-(2-hydroxylbenzylidene)pyridin-2-amine 8.55 (s, -CH=N-) 159.2 (C=N)
N-(5-bromo-2-hydroxylbenzylidene)pyridin-2-amine 8.62 (s, -CH=N-) 158.9 (C=N)
N-(pyridin-2-ylmethyl)propan-2-amine 1.05 (d, -CH(CH₃)₂) 22.1 (-CH(CH₃)₂)

Notes:

  • The imine proton (-CH=N-) in aromatic Schiff bases resonates at δ 8.55–8.62 ppm, whereas aliphatic imines (e.g., propan-2-ylidene) are expected downfield due to reduced conjugation .
  • The isopropyl group in N-(pyridin-2-ylmethyl)propan-2-amine shows characteristic ¹H NMR signals at δ 1.05 ppm, suggesting similar splitting patterns for the target compound .

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